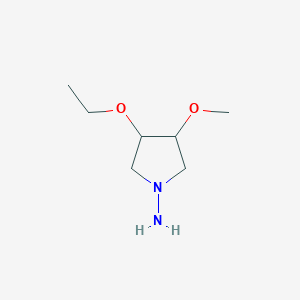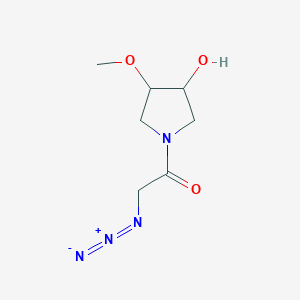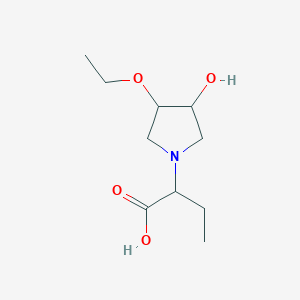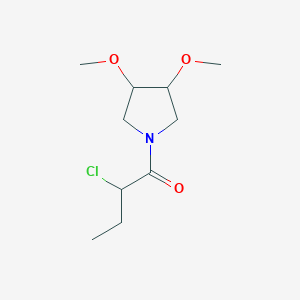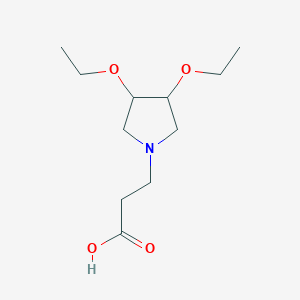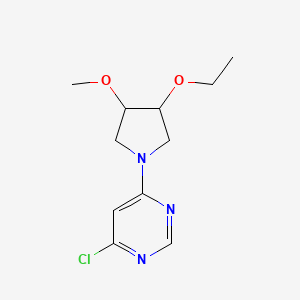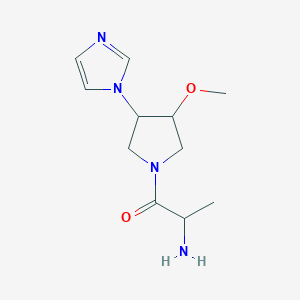
3-Cyclopentyl-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole
Vue d'ensemble
Description
3-Cyclopentyl-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that is used in various scientific research applications, such as drug discovery and development, organic synthesis, and materials science. It is a versatile compound that has been used in the synthesis of various organic compounds, as well as in the study of its biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Biological Activity
- Compounds containing the 1,2,4-oxadiazole moiety, such as 3-Cyclopentyl-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole, have been extensively researched for their synthesis and biological activities. These compounds demonstrate significant anti-protozoal and cytotoxic activities, making them valuable in the study of novel treatments for protozoal infections and cancer (Dürüst et al., 2012; Zhang et al., 2005).
Cholinesterase Inhibition and Docking Study
- Certain 1,2,4-oxadiazoles have been designed as potential inhibitors of acetyl- and butyrylcholinesterase, enzymes involved in neurological disorders. These compounds have shown moderate dual inhibition with certain derivatives being more efficient than established drugs. This indicates their potential in treating conditions like dementias and myasthenia gravis (Pflégr et al., 2022).
Antimicrobial Activity
- Some derivatives of 1,2,4-oxadiazole have shown strong antimicrobial activity, demonstrating their potential in the development of new antimicrobial agents. This highlights the versatility of these compounds in various therapeutic areas, including the treatment of bacterial infections (Krolenko et al., 2016).
Tuberculostatic Activity
- Research has also been conducted on the tuberculostatic activity of certain 1,2,4-oxadiazole derivatives. These studies are crucial for developing new treatments for tuberculosis, a major global health challenge (Foks et al., 2004).
Role in Organic Light-Emitting Diodes (OLEDs)
- 1,2,4-Oxadiazole derivatives have been used in the development of organic light-emitting diodes (OLEDs). Their electron-transporting and exciton-blocking properties make them suitable for use in high-efficiency OLEDs with low efficiency roll-off (Shih et al., 2015).
Propriétés
IUPAC Name |
3-cyclopentyl-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N3O/c12-11(13)5-8(14-6-11)10-15-9(16-17-10)7-3-1-2-4-7/h7-8,14H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYPAQMBURINCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NOC(=N2)C3CC(CN3)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



